tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H32N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate, are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
It is known that similar compounds are used in the synthesis of dipeptides . The compound could potentially interact with its targets to facilitate peptide bond formation, a crucial step in dipeptide synthesis .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. The synthesis of dipeptides is a crucial process in biochemistry, as these small proteins play various roles in biological systems, including acting as building blocks for larger proteins .
Pharmacokinetics
Similar compounds are known to be soluble in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), but are partially miscible in water and immiscible in diethyl ether, ethyl acetate, and hexane . These properties could potentially influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the synthesis of dipeptides . Dipeptides are crucial in various biological processes, including protein synthesis. Therefore, the compound’s action could potentially influence these processes.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the solubility of the compound in various solvents could influence its efficacy and stability . Additionally, the compound’s reactivity could be influenced by the presence of other reactive groups in the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated compounds, bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of piperidine-based compounds, which are common in pharmaceuticals .
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can be used to synthesize analogs of biologically active molecules for structure-activity relationship studies .
Medicine
In medicine, this compound is used in the development of new drugs. Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring with tert-butyl protecting groups. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-16(2,3)22-14(20)18-10-7-13-8-11-19(12-9-13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHEKRHTCKDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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